molecular formula C8H10FNO2 B8683980 2-Fluoro-6-(2-methoxyethoxy)pyridine

2-Fluoro-6-(2-methoxyethoxy)pyridine

Cat. No.: B8683980
M. Wt: 171.17 g/mol
InChI Key: ONJQQCVGYLZAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-(2-methoxyethoxy)pyridine is a useful research compound. Its molecular formula is C8H10FNO2 and its molecular weight is 171.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

IUPAC Name

2-fluoro-6-(2-methoxyethoxy)pyridine

InChI

InChI=1S/C8H10FNO2/c1-11-5-6-12-8-4-2-3-7(9)10-8/h2-4H,5-6H2,1H3

InChI Key

ONJQQCVGYLZAJR-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=NC(=CC=C1)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Sodium hydride (60 wt % dispersion in mineral oil, 2.51 g, 62.8 mmol) (Aldrich) was added to a stirred mixture of anhydrous 2-methoxyethanol (Aldrich, 2.87 mL, 36.4 mmol) and DMF (30 mL) at 0° C. After 30 min of stirring at 0° C. the reaction mixture turned into a white solid. It was then treated with 2,6-difluoropyridine (3.00 mL, 33.1 mmol) (Aldrich) and allowed to warm to room temperature over 1.5 h. The reaction was quenched with a saturated aqueous solution of NaHCO3 and stirred for 1 h, partitioned between EtOAc and the layers were separated. The organic layer was washed with saturated aqueous NaHCO3, brine, dried (MgSO4), filtered, and the filtrate was concentrated. The residue was purified by flash chromatography on silica gel (40 g column, 0-5% EtOAc in hexanes) to give 2-fluoro-6-(2-methoxyethoxy)pyridine (3.0769 g, 17.98 mmol, 54% yield) as a viscous, clear colorless oil. m/z (ESI, +ve ion) 172.1 (M+H)+. 1H NMR (400 MHz, CDCl3) δ 7.64 (1H, q, J=8.2 Hz); 6.67 (1H, dd, J=8.0, 1.0 Hz); 6.46 (1H, dd, J=7.8, 2.3 Hz); 4.41-4.47 (2H, m); 3.70-3.76 (2H, m); 3.44 (3H, s).
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